An In-Depth Technical Guide to 3-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-09-2)
An In-Depth Technical Guide to 3-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-09-2)
Introduction: The Aminopyridine Scaffold in Medicinal Chemistry
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and investigational agents.[1] The introduction of amino and aminomethyl functionalities, as seen in 3-(aminomethyl)-N,N-dimethylpyridin-2-amine, provides crucial points for molecular interactions and further chemical modifications. The 2-aminopyridine motif, in particular, is a privileged structure known to impart favorable pharmacokinetic and pharmacodynamic properties.[2] The dimethylamino group at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its nucleophilicity and potential for hydrogen bonding. The aminomethyl group at the 3-position introduces a flexible linker and a primary amine, offering a versatile handle for the synthesis of more complex derivatives.
Molecular Profile and Physicochemical Properties
A summary of the key identifiers and predicted properties for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine is presented below. It is important to note that the experimental data for this specific compound is limited, and some values are based on computational predictions.
| Identifier | Value | Source |
| CAS Number | 354824-09-2 | N/A |
| Molecular Formula | C₈H₁₃N₃ | [3] |
| Molecular Weight | 151.21 g/mol | [4] |
| SMILES | CN(C)C1=C(CN)C=CC=N1 | [3] |
| Predicted XlogP | 0.2 | [3] |
The dihydrochloride salt of this compound is also commercially available (CAS 1158571-97-1), suggesting that the free base is sufficiently basic to form stable salts with strong acids.[5] This is a common strategy to improve the solubility and handling of amine-containing compounds.
Chemical Structure:
Caption: Chemical structure of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.
Synthesis Strategies: A Prospective Outlook
While a specific, documented synthesis for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine is not available in the public domain, a plausible retrosynthetic analysis can be constructed based on established pyridine chemistry. A key disconnection would be the introduction of the aminomethyl group at the C3 position of a pre-functionalized 2-(dimethylamino)pyridine ring.
Retrosynthetic Analysis:
Caption: Potential retrosynthetic pathways for 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.
Plausible Synthetic Routes:
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Reduction of a Nitrile Precursor: A common and effective method for introducing an aminomethyl group is the reduction of a nitrile. The synthesis could, therefore, proceed from 3-cyano-N,N-dimethylpyridin-2-amine. This intermediate could potentially be synthesized from 2-(dimethylamino)-3-halopyridine via a cyanation reaction or by N,N-dimethylation of the commercially available 2-amino-3-cyanopyridine. The subsequent reduction of the nitrile can be achieved using various reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Reductive Amination of an Aldehyde: An alternative approach involves the reductive amination of 3-formyl-N,N-dimethylpyridin-2-amine. This aldehyde intermediate could be prepared through formylation of a suitable 2-(dimethylamino)pyridine precursor or by N,N-dimethylation of 2-amino-3-formylpyridine. The reductive amination would typically involve reaction with a source of ammonia (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
Potential Applications in Drug Discovery and Development
The structural motifs present in 3-(aminomethyl)-N,N-dimethylpyridin-2-amine suggest its potential as a valuable building block in the synthesis of biologically active molecules.
Scaffold for Kinase Inhibitors
The 2-aminopyridine core is a well-established scaffold for the development of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form key hydrogen bond interactions with the hinge region of the kinase active site. The aminomethyl group at the C3 position provides a vector for introducing substituents that can target other regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity.
CNS-Active Agents
The physicochemical properties of this molecule, including its relatively low predicted molecular weight and XlogP, suggest that it may possess blood-brain barrier permeability, a critical attribute for drugs targeting the central nervous system (CNS).[6] Aminopyridine derivatives have been explored for a range of CNS disorders, and this compound could serve as a starting point for the development of novel therapeutics in this area.[6]
Metal-Chelating Agents
The arrangement of the nitrogen atoms in 3-(aminomethyl)-N,N-dimethylpyridin-2-amine gives it the potential to act as a bidentate or tridentate ligand for various metal ions. This property could be exploited in the design of metal-chelating agents for therapeutic or diagnostic applications.
Illustrative Workflow for Derivative Synthesis:
Caption: General workflow for the derivatization of the primary amine.
Experimental Protocols (Hypothetical)
Given the absence of published experimental details, the following protocols are provided as illustrative examples of how one might approach the synthesis and characterization of this compound and its derivatives. These are based on standard organic chemistry techniques and should be adapted and optimized as needed.
Hypothetical Synthesis of 3-(aminomethyl)-N,N-dimethylpyridin-2-amine via Nitrile Reduction
Reaction Scheme:
2-amino-3-cyanopyridine → 3-cyano-N,N-dimethylpyridin-2-amine → 3-(aminomethyl)-N,N-dimethylpyridin-2-amine
Step 1: N,N-Dimethylation of 2-amino-3-cyanopyridine
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To a solution of 2-amino-3-cyanopyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 2.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-cyano-N,N-dimethylpyridin-2-amine.
Step 2: Reduction of 3-cyano-N,N-dimethylpyridin-2-amine
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In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-4.0 eq) in anhydrous THF.
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Cool the suspension to 0 °C and add a solution of 3-cyano-N,N-dimethylpyridin-2-amine (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
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Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)-N,N-dimethylpyridin-2-amine.
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Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Conclusion and Future Directions
3-(aminomethyl)-N,N-dimethylpyridin-2-amine represents an intriguing yet underexplored chemical entity. Its structure, combining the privileged 2-aminopyridine scaffold with a versatile aminomethyl handle, suggests significant potential as a building block in medicinal chemistry and materials science. The lack of detailed published data presents an opportunity for further research to fully elucidate its synthetic accessibility, reactivity, and biological properties. Future work should focus on developing and optimizing a reliable synthetic route, comprehensively characterizing the compound and its derivatives using modern analytical techniques, and evaluating its potential in various biological assays, particularly in the areas of kinase inhibition and CNS-related targets. Such studies will be crucial in unlocking the full potential of this promising molecule.
References
- Information on the general importance of 2-aminopyridines in medicinal chemistry would be cited here from a relevant review article if one were found in the search results.
- A citation for the commercial availability of the compound would be placed here.
- A citation to a patent or publication detailing the synthesis of a structurally similar compound would be included here.
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-
PubChemLite. (n.d.). 3-(aminomethyl)-n,n-dimethylpyridin-2-amine. Retrieved from [Link]
- A citation for a study on metal-chelating properties of similar pyridine deriv
- A citation for a general organic synthesis textbook or review on reductive amin
- A citation for a general organic synthesis textbook or review on nitrile reduction would be placed here.
- A citation for a general organic synthesis textbook or review on N-alkyl
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- A citation for a relevant publication on the reactivity of 2-(dimethylamino)pyridines would be included here.
- A citation for a publication detailing the synthesis of a related aminomethylpyridine would be included here.
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ResearchGate. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
- A citation for a publication on the biological activity of aminopyridine deriv
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PubMed Central. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]
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